molecular formula C9H8BrFO B1406208 6-Bromo-8-fluorochroman CAS No. 1512495-61-2

6-Bromo-8-fluorochroman

Cat. No.: B1406208
CAS No.: 1512495-61-2
M. Wt: 231.06 g/mol
InChI Key: HAJPUFTTZFGJMC-UHFFFAOYSA-N
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Description

6-Bromo-8-fluorochroman (Molecular Formula: C9H8BrFO, Molecular Weight: 231.06) is a fluorinated and brominated chroman derivative of significant interest in medicinal chemistry and organic synthesis . Chroman scaffolds are recognized as important heterobicyclic structures and serve as privileged building blocks for the isolation, design, and synthesis of novel lead compounds with diverse biological profiles . This compound, characterized by its benzene ring fused to a dihydropyran ring, acts as a key synthetic intermediate. Researchers utilize this and related structures to develop novel analogs with potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of both bromo and fluoro substituents on the aromatic ring enhances the molecule's reactivity for further chemical modifications, making it a versatile precursor in drug discovery campaigns . As a solid, it is recommended to be stored at 2-8°C . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-8-fluoro-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJPUFTTZFGJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)Br)F)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. in Vitro Biological Activities and Molecular Interactions of 6 Bromo 8 Fluorochroman Derivatives

Modulatory Effects on Enzyme Systems

Derivatives of the chroman scaffold have demonstrated the ability to interact with and modulate the activity of various enzyme systems. The specific substitution pattern of 6-bromo and 8-fluoro is anticipated to influence these interactions due to the electronic and steric properties of the halogen atoms.

The inhibition of serine/threonine kinases is a critical area of research, particularly in oncology. Certain chroman-4-one derivatives have been identified as inhibitors of these kinases. For instance, a novel small molecule, 3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060), has been investigated for its ability to inhibit Akt kinase (a serine/threonine kinase) in acute myeloid leukemia cells. nih.gov This compound was found to inhibit ERα with IC50 values of 448 and 374.3 nM in THP-1 and HL-60 cells, respectively, and inhibited cell proliferation with GI50 values of 244.1 and 189.9 nM in the same cell lines. nih.gov Furthermore, studies on benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase have included chroman-4-one analogs. One such derivative demonstrated a stronger inhibitory effect on Aurora A kinase compared to other related heterocyclic ketones. nih.gov

Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, is also a target of chroman-4-one derivatives. Research into substituted chromone (B188151) and chroman-4-one derivatives has revealed that larger, electron-withdrawing substituents at the 6- and 8-positions are favorable for SIRT2 inhibition. researchgate.net Notably, 8-bromo-6-chloro-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC50 of 1.5 μM. researchgate.net This suggests that the 6-bromo-8-fluoro substitution pattern could also confer significant SIRT2 inhibitory activity.

Table 1: Inhibition of Serine/Threonine Kinases by Chroman-4-one Derivatives

Compound Target Kinase Cell Line Activity (IC50/GI50)
3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060) ERα THP-1 448 nM (IC50)
3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060) ERα HL-60 374.3 nM (IC50)
3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060) Proliferation THP-1 244.1 nM (GI50)
3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060) Proliferation HL-60 189.9 nM (GI50)
8-bromo-6-chloro-2-pentylchroman-4-one Sirtuin 2 (SIRT2) - 1.5 μM (IC50)

Chroman-based structures have also been investigated for their interactions with hydrolase enzymes. Cathepsin L, a cysteine protease, is a target of interest. Thiochromanone thiosemicarbazone analogues have been synthesized and evaluated as inhibitors of cathepsins L and B. The 6,7-difluoro analogue was the most potent inhibitor of cathepsin L with an IC50 of 46 nM and showed high selectivity over cathepsin B. acs.org This highlights the potential for halogenated chroman scaffolds to act as selective cathepsin L inhibitors.

Aldose reductase, an enzyme implicated in diabetic complications, is another hydrolase target for chroman derivatives. A potent aldose reductase inhibitor, fidarestat (B1672664), is a spiro-hydantoin derivative of 6-fluorochroman (B116937). acs.org The absolute configuration of fidarestat was determined through X-ray analysis of its analogue, (+)-(2S,4S)-8-bromo-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid. acs.org This demonstrates a direct link between the 6-fluoro-8-bromo-chroman scaffold and potent aldose reductase inhibition. The crystal structure of human aldose reductase complexed with fidarestat revealed that the inhibitor binds in the active site through both hydrophilic and hydrophobic interactions. acs.org

Table 2: Inhibition of Hydrolase Enzymes by Chroman Derivatives

Compound Class/Derivative Target Enzyme Activity (IC50)
6,7-Difluoro thiochromanone thiosemicarbazone Cathepsin L 46 nM
(+)-(2S,4S)-8-bromo-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid Aldose Reductase Used for structural analysis of a potent inhibitor

The hypoxia-inducible factors (HIFs) are key regulators of the cellular response to low oxygen levels, and their modulation is a therapeutic strategy in various diseases, including cancer. The chroman scaffold has been utilized in the development of HIF inhibitors. A patent for compounds and compositions for inhibiting the activity of HIF-2α describes the use of 7-bromo-8-fluorochroman-4-one (B2698493) as a key intermediate in the synthesis of spiro-naphthalene derivatives with HIF-2α inhibitory activity. While the substitution pattern is 7-bromo instead of 6-bromo, the close structural similarity suggests that 6-bromo-8-fluorochroman derivatives could also serve as valuable scaffolds for the development of HIF-α modulators.

Receptor Ligand Binding and Functional Antagonism

Derivatives of the this compound scaffold are also being explored for their ability to bind to and antagonize the function of key receptors in the central nervous system.

The serotonin (B10506) 1A (5-HT1A) receptor is a well-established target for the development of anxiolytic and antidepressant drugs. A series of novel 6-fluorochroman derivatives have been prepared and evaluated as 5-HT1A receptor antagonists. globalauthorid.com Radioligand binding assays showed that many of these compounds were good to excellent ligands for the 5-HT1A receptor, with some showing selectivity over α1-adrenergic and D2-dopaminergic receptors. globalauthorid.com The antagonist activity was confirmed in forskolin-stimulated adenylate cyclase assays in CHO cells expressing the human 5-HT1A receptor. globalauthorid.com

Beta-2 adrenergic receptors are important targets in the treatment of respiratory diseases like asthma. A patent has described multibinding compounds that are beta-2 adrenergic receptor agonists, where the preferred heterocyclic group fused to an aryl ring is 6-fluorochroman-2-yl. google.com This indicates the potential for 6-fluorochroman derivatives to act as agonists at this receptor. Furthermore, the well-known beta-blocker Nebivolol contains a fluorochroman structure. Studies on its enantiomers have revealed different pharmacological properties, with the d-enantiomer being primarily responsible for the β1-adrenergic blocking activity. prografika.cl This highlights the stereochemical importance in the interaction of fluorochroman derivatives with adrenergic receptors.

Investigations of Antimicrobial Efficacy

Derivatives of the this compound scaffold are being investigated for their potential as antimicrobial agents. Research has explored their activity against a range of bacterial and fungal pathogens, as well as their ability to interfere with bacterial communication systems.

Antibacterial Spectrum and Mechanisms of Action

The antibacterial potential of chroman derivatives is an active area of research, with studies focusing on their efficacy against both Gram-positive and Gram-negative bacteria. A series of new sulphonamide and carbamate (B1207046) derivatives based on a (S)-6-fluorochroman intermediate were synthesized and evaluated for their antimicrobial properties. rsc.org Several of these compounds demonstrated promising activity against various bacterial strains when compared with the standard drug streptomycin. rsc.org The mechanism of action for many antibacterial agents involves the inhibition of essential cellular processes. For instance, fluoroquinolones, a different class of synthetic antimicrobial agents, act by targeting DNA gyrase and topoisomerase IV, which leads to the fragmentation of the bacterial chromosome and subsequent cell death. nih.gov While the precise mechanisms for this compound derivatives are still under full investigation, their structural features suggest potential for interaction with key bacterial enzymes or cellular structures. rsc.org

Research into related heterocyclic compounds has shown that modifications to the core structure can significantly influence antibacterial potency. For example, in a study on fluoroquinolone derivatives, modifications at the C-7 position with acetylated piperazinyl or halogen groups resulted in compounds with good in vitro activity, sometimes exceeding that of the parent compound, norfloxacin. nih.gov This highlights the importance of structure-activity relationship (SAR) studies in optimizing the antibacterial efficacy of new chemical entities.

Table 1: In Vitro Antibacterial Activity of Selected 7-Substituted Fluoroquinolone Derivatives

This table presents data for structurally related fluoroquinolone compounds to illustrate the antibacterial potential of halogenated heterocyclic structures.

Compound Test Strain MIC (μg/mL)
Derivative 2 Gram-positive bacteria ≤ 0.860
Derivative 2 Gram-negative bacteria ≤ 0.860
Derivative 3 Gram-positive bacteria ≤ 0.860
Derivative 3 Gram-negative bacteria ≤ 0.860
Derivative 4 Gram-positive bacteria ≤ 0.860
Derivative 4 Gram-negative bacteria ≤ 0.860
Derivative 5 Escherichia coli 120 - 515
Derivative 5 Staphylococcus aureus 120 - 515

Source: Adapted from research on 7-substituted-6-fluoroquinolone and 7-substituted-6,8-difluoroquinolone derivatives. nih.gov

Antifungal Activities

The emergence of drug-resistant fungal infections necessitates the development of novel antifungal agents. nih.govnih.gov Derivatives of 6-fluorochroman have shown potential in this area. A study involving sulphonamide and carbamate derivatives of a (S)-6-fluorochroman intermediate revealed significant antifungal activity against several tested fungal strains, with performance comparable to the standard drug fluconazole. rsc.org

The development of new antifungal drugs often involves creating derivatives of known active scaffolds. For example, novel benzoylurea (B1208200) derivatives containing a pyrimidine (B1678525) moiety have been synthesized and tested against various plant-pathogenic fungi, with some compounds showing efficacy comparable to the commercial fungicide hymexazol (B17089) against Rhizoctonia solani. mdpi.com Similarly, new 1,4-benzoxazin-3-one derivatives have demonstrated considerable activity against fungi such as G. zeae and P. infestans. frontiersin.org These studies underscore a broader strategy in medicinal chemistry where heterocyclic cores, including the chroman structure, are functionalized to discover new antifungal leads. The mechanism for many azole antifungal drugs, for instance, involves the inhibition of cytochrome P450 14α-demethylase (CYP51), which disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

Table 2: Antifungal Efficacy of Selected Benzoylurea Derivatives Against Rhizoctonia solani

This table shows data for different heterocyclic compounds to provide context for antifungal drug discovery.

Compound EC₅₀ (μg/mL)
Compound 4j 6.72
Compound 4l 5.21
Hymexazol (Standard) 6.11

Source: Adapted from research on benzoylurea derivatives containing a pyrimidine moiety. mdpi.com

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, often regulating virulence factor production and biofilm formation. frontiersin.orggoogle.com Inhibiting QS is an attractive antimicrobial strategy as it aims to disarm pathogens rather than kill them, which may exert less selective pressure for the development of resistance. google.com

While direct studies on this compound's effect on quorum sensing are limited, research on structurally related compounds, such as coumarins (which also feature a benzopyran core), has shown significant activity. Coumarin (B35378) and its derivatives have been reported to inhibit biofilm formation and QS in pathogenic bacteria like Pseudomonas aeruginosa and Salmonella Typhimurium. chiet.edu.eg The mechanism often involves interference with QS signaling systems like the acyl-homoserine lactone (AHL) circuit. frontiersin.orgmdpi.com For instance, molecular docking studies have suggested that some coumarin derivatives can inhibit the LasI and RhlI/RhlR components of the P. aeruginosa QS systems. mdpi.com A synthetic halogenated furanone compound has also been shown to specifically interfere with AHL-mediated QS in P. aeruginosa, reducing the production of virulence factors and affecting biofilm architecture. nih.gov This suggests that halogenated heterocyclic compounds, a class that includes this compound, could potentially be explored for QS inhibitory properties.

Anti-inflammatory and Neuroprotective Properties

Beyond antimicrobial applications, derivatives of the chroman scaffold are being explored for their therapeutic potential in modulating inflammatory and neurodegenerative processes.

In Vitro Anti-inflammatory Mechanisms

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. mdpi.comnih.gov Protein denaturation is a recognized cause of inflammation, and compounds that can prevent it are considered potential anti-inflammatory agents. mdpi.com Chroman derivatives have been investigated for their ability to modulate key inflammatory pathways. One study reported the design of chroman analogues that inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) on human endothelial cells induced by tumor necrosis factor-alpha (TNF-α). aau.dk The down-regulation of such adhesion molecules is a crucial therapeutic approach to control inflammatory responses. aau.dk

Further research into sulphonamide and carbamate derivatives of a (S)-6-fluorochroman intermediate included molecular docking analyses against cyclooxygenase-1 (COX-1) and COX-2, which are key enzymes in the inflammatory cascade. rsc.org In studies of related flavanone (B1672756) derivatives (which possess a chromanone structure), certain compounds were shown to dose-dependently modulate the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Specifically, 2′-methylflavanone and 3′-methylflavanone were identified as potent inhibitors of IL-6 and IL-12 production. nih.gov

Table 3: Effect of Methylflavanone Derivatives on Pro-inflammatory Cytokine Production

This table presents data for structurally related flavanone compounds to illustrate anti-inflammatory mechanisms.

Compound Effect on Cytokine Levels (Compared to Control)
2′-methylflavanone Reduces IL-6, IL-12p40, IL-12p70, TNF-α
3′-methylflavanone Reduces IL-6, IL-12p40, IL-12p70, IL-1β

Source: Adapted from research on the in vitro anti-inflammatory activity of methyl derivatives of flavanone. nih.gov

Iv. Structure Activity Relationship Sar and Computational Studies

Positional and Substituent Effects of Halogens on Biological Activity

The strategic placement of halogen atoms on the chroman aromatic ring is a key strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. The electron-withdrawing nature and steric bulk of halogens like bromine and fluorine can significantly alter the molecule's interaction with biological targets.

The position of the bromine atom on the chroman framework is a critical factor in defining the compound's biological efficacy. Research consistently demonstrates that substitution at the C-6 position often confers potent bioactivity.

Antimicrobial Activity : Studies on 2-vinylchroman-4-ones have shown that the presence of a halogen substituent, particularly bromine or chlorine, at the 6-position dramatically increases antimicrobial activity. researchgate.net For instance, 6-bromo-2-vinylchroman-4-one exhibits significant minimal inhibitory concentration (MIC) values against various bacteria, including Bacillus subtilis and Staphylococcus aureus. researchgate.net Comparative studies indicate that chromanones with a chloro or bromo substituent at position 6 are more active against Gram-positive bacteria than derivatives where the halogen is located at position 5. researchgate.net

Anticancer Potency : In the analogous chromene scaffold, substitution with a halogen at the C-6 position has been found to improve anticancer potency. frontiersin.org This observation extends to other heterocyclic systems, where functionalizing the C-6 and C-8 positions is highlighted as critically important for inhibitory activity against cancer cell lines. nih.gov

Urease Inhibition : The bioactivity of 3-formylchromones is also heavily dependent on substituent placement. While a 6-bromo derivative shows some activity, it is significantly less potent compared to di-halogenated versions, indicating that while C-6 substitution is important, it can be augmented by further halogenation. researchgate.net

The enhanced activity associated with C-6 bromine substitution is often attributed to favorable electronic effects and the ability to form specific halogen bonds with target proteins, thereby improving binding affinity.

The incorporation of fluorine, the most electronegative element, into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and membrane permeability. nih.gov In chroman structures, a fluorine atom at the C-8 position plays a multifaceted role.

Anticancer and Antiviral Activity : The presence of fluorine at the C-8 position, often in conjunction with another halogen at C-6, has been shown to be highly beneficial. In thiochromane analogs, incorporating fluorine at both the 6th and 8th positions led to a several-fold increase in anticancer potential compared to other halogenated derivatives. nih.gov Similarly, a 6,8-difluoro-2-arylchroman-4-one was identified as the most potent compound against the influenza A virus in a large series of fluorinated flavanones, underscoring the positive contribution of the C-8 fluorine to antiviral activity. researchgate.net The enhanced cytotoxicity is often attributed to fluorine's ability to act as a strong electron-withdrawing group and a bioisostere for hydrogen, allowing it to fit into enzyme receptors while altering electronic interactions. nih.gov

The simultaneous presence of two halogens on the chroman ring, as in 6-bromo-8-fluorochroman, can lead to synergistic effects where the combined activity is greater than the sum of the individual substituents.

Enhanced Urease Inhibition : A clear synergistic effect was observed in 3-formylchromones, where 6,8-dibromo and 6,8-dichloro derivatives exhibited significantly more potent urease inhibitory activity than their corresponding 6-monohalogenated counterparts. This suggests that the increased lipophilicity and electronic effects from having weak electron-withdrawing groups at both the C-6 and C-8 positions synergistically enhance activity. researchgate.net

Increased Anticancer and Antiviral Potency : Studies on related heterocyclic systems frequently report the benefits of di-halogenation. For example, 6,8-dibromoquinoline (B11842131) derivatives showed significant inhibitory activity against cancer cell lines. nih.gov In the context of chromanones, the high antiviral potency of 6,8-difluoro-2-arylchroman-4-one against multiple influenza strains points to a powerful synergistic interaction between the two fluorine atoms. researchgate.net This synergy is also noted in thiochromanes, where 6,8-difluoro substitution markedly increases anticancer potential. nih.gov These findings suggest that co-halogenation can optimize the electronic landscape of the aromatic ring for enhanced interaction with biological targets.

Table 1: Effect of Halogenation Pattern on Biological Activity
Compound ClassSubstitution PatternObserved ActivityReference
3-Formylchromones6-BromoWeak Urease Inhibition researchgate.net
3-Formylchromones6,8-DibromoPotent Urease Inhibition (Synergistic Effect) researchgate.net
ThiochromanesSingle HalogenModerate Anticancer Activity nih.gov
Thiochromanes6,8-DifluoroHigh Anticancer Activity (Synergistic Effect) nih.gov
2-Arylchroman-4-ones6,8-DifluoroPotent Anti-Influenza Virus Activity researchgate.net

Influence of Stereochemistry on Pharmacological Profiles

Chirality is a fundamental aspect of drug design, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles due to their distinct three-dimensional arrangements in a chiral biological environment. nih.gov For chroman derivatives, which often possess one or more chiral centers (typically at C-2 and/or C-3), stereochemistry is a critical determinant of bioactivity.

The specific spatial orientation of substituents can dictate how the molecule fits into a receptor's binding site. nih.gov For example, in the development of serotonin (B10506) receptor modulators, the (3R)-enantiomer of an 8-fluorochroman (B7900671) derivative was identified as the specific stereoisomer possessing potent antagonist and SSRI activities. doi.org This highlights that a precise stereochemical configuration at the C-3 position is essential for the desired pharmacological effect.

Table 2: Influence of Stereochemistry on Activity of Chroman Derivatives
Compound SeriesActive Enantiomer/DiastereomerBiological Target/ActivityReference
8-Fluorochroman-5-carboxamides(3R)-isomer5-HT1A Receptor Antagonist / SSRI doi.org
6-Fluorochroman-2-yl-2-hydroxyethyl derivatives(R)-2-((S)-6-Fluorochroman-2-yl)...Antimicrobial and Anti-inflammatory rsc.org
2-Substituted ChromanesC2 Chirality DependentDetermines dihydropyran ring conformation mdpi.com

Contribution of Side Chain Modifications and Hybrid Architectures

Beyond the core halogenation pattern, modifications to side chains and the creation of hybrid molecules are crucial strategies for optimizing the pharmacological profile of chroman-based compounds. These modifications can enhance potency, improve selectivity, and fine-tune physicochemical properties.

Side Chain Modifications : The nature of the substituent at the C-2 and C-3 positions is pivotal. For instance, the introduction of a vinyl group at the C-2 position of halogenated chroman-4-ones was found to be essential for their antimicrobial activity. researchgate.net In a broad review of chromanones, substitutions at C-2 and C-3 with groups like methoxyphenyl or various amine derivatives were shown to yield potent antioxidant compounds. nih.gov Natural chromanols exhibit a vast diversity of side chain modifications, including alcohols, ketones, and carboxylic acids, which fine-tune their biological roles. rsc.org

Hybrid Architectures : The fusion of the chroman scaffold with other pharmacologically active moieties is a common and effective approach to developing novel therapeutics. A prominent example involves the development of lactam-fused 8-fluorochroman derivatives, which created a novel tricyclic system with dual activity at the 5-HT1A receptor and serotonin transporter. doi.org Other complex hybrids, such as spiroquinoxalinopyrrolidine-embedded chromanones, have been synthesized to act as potent anti-cholinesterase agents. rsc.org The strategy of creating hybrid molecules, such as chromene-azo sulfonamides, aims to combine the therapeutic benefits of each component, potentially leading to synergistic effects and multi-target activity. nih.gov

In Silico Approaches to Molecular Design and SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new compounds and providing deep insights into structure-activity relationships. mdpi.com These in silico methods are widely applied to the study of chroman derivatives.

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target receptor, helping to elucidate the molecular basis of its activity. Docking studies have been used to support experimental findings for spiro-chromanone hybrids as cholinesterase inhibitors, revealing key interactions within the enzyme's active site. rsc.org For newly synthesized flavanone-containing chromenes, docking was used to analyze SAR and predict binding affinities. mdpi.com

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of binding poses and the conformational changes that occur upon binding. This method has been used to investigate the selectivity of inhibitors for their targets and to complement docking results. rsc.orgnih.gov

QSAR and ADMET Prediction : Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical relationships between chemical structures and biological activities, allowing for the prediction of potency for new analogs. rsc.org In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is also crucial for early-stage drug development to assess the drug-likeness of candidate molecules. rsc.orgmdpi.com

These computational approaches allow researchers to screen virtual libraries of compounds, prioritize candidates for synthesis, and refine the design of molecules like this compound to maximize therapeutic potential while minimizing undesirable properties.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor or enzyme, to form a stable complex. researchgate.net This method allows researchers to understand the binding mode and estimate the strength of the interaction, often expressed as a binding affinity or docking score.

For this compound, docking studies would involve selecting a relevant biological target. The chroman scaffold is a known pharmacophore present in compounds targeting a variety of receptors and enzymes. core.ac.uk For instance, derivatives of 8-fluorochroman have been investigated for their affinity towards the 5-HT1A receptor, a key target in neuropharmacology. doi.org Other chroman-based molecules have been studied as inhibitors of enzymes like butyrylcholinesterase (BuChE), which is relevant in Alzheimer's disease research, and various microbial enzymes. core.ac.uknih.gov

A typical docking workflow for this compound would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating the 3D conformation of this compound and optimizing its geometry.

Docking Simulation: Using software like AutoDock or Schrödinger to place the ligand into the active site of the receptor and calculate the most stable binding poses.

Analysis of Results: Evaluating the predicted binding affinity (e.g., in kcal/mol) and analyzing the specific molecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and amino acid residues in the receptor's binding pocket.

The bromine and fluorine atoms on the chroman ring would be of particular interest. The fluorine at C-8 could form hydrogen bonds or other electrostatic interactions, while the bromine at C-6 could participate in halogen bonding, a type of non-covalent interaction that can significantly contribute to binding affinity. nih.gov

Table 1: Illustrative Molecular Docking Data for a Chroman Derivative Against a Hypothetical Protein Target

This table demonstrates the type of data generated from a molecular docking study. The values are for exemplary purposes and are not actual results for this compound.

Target Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesType of Interaction
5-HT1A Receptor (e.g., 7E2X)-8.5Asp116, Tyr390Hydrogen Bond, Ionic
Butyrylcholinesterase (e.g., 6ZUI)-9.2Trp82, Phe329π-π Stacking
Fungal Lanosterol 14-alpha-demethylase (e.g., 5V5Z)-7.9Cys449, His377Halogen Bond (Br), Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds and to understand which structural properties are most important for activity.

A QSAR study involving this compound would require a dataset of structurally related chroman derivatives with experimentally measured biological activity against a specific target. The process involves calculating a wide range of "molecular descriptors" for each compound. These descriptors are numerical values that represent different aspects of the molecule's structure, such as:

Electronic Properties: Dipole moment, partial charges, HOMO/LUMO energies.

Steric Properties: Molecular volume, surface area, shape indices.

Hydrophobic Properties: LogP (the logarithm of the partition coefficient).

Topological Properties: Connectivity indices that describe how atoms are connected.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that links a selection of these descriptors to the observed biological activity. mdpi.com For example, a 3D-QSAR study on chromone (B188151) derivatives acting as HIV-1 protease inhibitors successfully used molecular field analysis (MFA) to create a predictive model. nih.gov

For a series including this compound, a QSAR model could reveal the quantitative impact of the bromo and fluoro substituents. For instance, the model might show that electronegative groups at position 8 and bulky, polarizable groups at position 6 enhance activity, thereby rationalizing the contribution of the fluorine and bromine atoms.

Table 2: Example of Molecular Descriptors Used in QSAR Studies for Chroman Derivatives

This table provides examples of descriptors that would be calculated for a QSAR analysis. The values are illustrative.

CompoundMolecular Weight (MW)LogPTopological Polar Surface Area (TPSA)Number of H-Bond AcceptorsBiological Activity (IC₅₀, µM)
6-Bromochroman213.083.059.2315.6
8-Fluorochroman152.162.419.2318.2
This compound 231.073.209.231(Predicted Value)
6,8-Dibromochroman291.973.829.2312.1

Theoretical Mechanistic Studies

Theoretical mechanistic studies use quantum chemistry methods, such as Density Functional Theory (DFT), to investigate the electronic structure, reactivity, and potential reaction mechanisms of molecules at an atomic level. acs.org These studies can provide deep insights that are not accessible through experimental means alone.

For this compound, theoretical studies could be employed to:

Analyze Molecular Properties: Calculate the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations can predict the most reactive sites on the molecule for electrophilic or nucleophilic attack. A study on halo-substituted 3-formylchromones, for example, used these methods to understand how halogen atoms affect reactivity. researchgate.net

Investigate Reaction Mechanisms: Model the step-by-step pathway of a chemical reaction involving the chroman. This includes identifying transition states and intermediates to calculate activation energies, which helps in understanding reaction feasibility and kinetics. acs.org

Study Non-covalent Interactions: Analyze the nature and strength of interactions like hydrogen and halogen bonds. For this compound, DFT calculations could precisely characterize the halogen bond donor potential of the bromine atom and the hydrogen bond acceptor potential of the fluorine atom and the ether oxygen.

Such studies are crucial for understanding how the molecule might be metabolized or how it interacts with its biological target on a fundamental electronic level. For example, a computational study of azidochromones used DFT to perform a conformational analysis and understand how intermolecular forces stabilize the crystal structure. mdpi.comresearchgate.net

V. Prospective Research Avenues and Innovative Applications

Rational Design of Next-Generation 6-Bromo-8-fluorochroman Analogues

The rational design of new analogues based on the this compound core is a key avenue for advancing its therapeutic potential. By systematically modifying the chroman ring system, researchers can fine-tune the compound's properties to enhance efficacy and selectivity for specific biological targets.

Future design strategies are likely to focus on several key areas:

Structure-Activity Relationship (SAR) Studies: A primary focus will be on comprehensive SAR studies to understand how different substituents at various positions on the chroman ring affect biological activity. For instance, introducing alkyl chains or aromatic rings at the 2-position has been shown to be crucial for the potency of other chroman-4-one derivatives as SIRT2 inhibitors. nih.gov

Bioisosteric Replacement: The bromine and fluorine atoms can be replaced with other functional groups to modulate the compound's electronic and steric properties. For example, replacing bromine with other halogen atoms or pseudo-halogens could alter the compound's reactivity and binding affinity.

Stereochemistry: The synthesis of enantiomerically pure analogues will be crucial, as different stereoisomers can exhibit distinct pharmacological activities and metabolic profiles. Asymmetric synthesis methods, such as Noyori-catalyzed ketone reduction, can be employed to obtain specific stereoisomers. organic-chemistry.org

A systematic approach to analogue design, guided by computational modeling and in vitro screening, will be essential for the development of next-generation this compound derivatives with improved therapeutic profiles.

Design Strategy Objective Example Modification Potential Outcome
SAR StudiesEnhance potency and selectivityIntroduction of various substituents at the 2-, 3-, and 4-positionsIdentification of key structural features for optimal activity
Bioisosteric ReplacementModulate physicochemical propertiesReplacement of bromine with a cyano or trifluoromethyl groupImproved metabolic stability and bioavailability
Stereoselective SynthesisIsolate and evaluate individual enantiomersUse of chiral catalysts in the synthesis processDiscovery of more potent and less toxic stereoisomers

Identification of Novel Biological Targets and Therapeutic Applications

While the full biological activity spectrum of this compound is yet to be elucidated, the chroman scaffold is associated with a wide range of pharmacological effects, suggesting numerous potential therapeutic applications for its halogenated derivatives. nih.gov

Potential therapeutic areas for investigation include:

Oncology: Chroman derivatives have shown promise as anti-breast cancer agents. nih.gov The presence of halogen atoms in this compound could enhance its anticancer activity by promoting interactions with specific biological targets in cancer cells.

Neurodegenerative Diseases: Certain chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases such as neurodegenerative disorders. nih.gov

Infectious Diseases: The antimicrobial potential of related compounds like (R)-8-Bromo-6-fluorochroman-4-amine suggests that this compound could be a valuable scaffold for the development of new antibacterial and antifungal agents. evitachem.com

Epilepsy: Some chroman analogues have been investigated for their antiepileptic activity, potentially through the modulation of voltage-gated sodium channels. nih.gov

Future research should involve high-throughput screening of this compound and its analogues against a diverse panel of biological targets to uncover novel therapeutic opportunities.

Potential Therapeutic Area Biological Target/Mechanism Supporting Evidence from Related Compounds
OncologyInhibition of cancer cell growthAnti-breast cancer activity of various chroman derivatives. nih.gov
Neurodegenerative DiseasesSIRT2 inhibitionSubstituted chroman-4-ones act as selective SIRT2 inhibitors. nih.gov
Infectious DiseasesAntimicrobial activity(R)-8-Bromo-6-fluorochroman-4-amine has potential antimicrobial effects. evitachem.com
EpilepsyModulation of ion channelsChroman derivatives have been studied as antiepileptic agents. nih.gov

Advances in Green Chemistry and Scalable Synthesis of Halogenated Chromans

The development of environmentally friendly and scalable synthetic routes is crucial for the future viability of this compound and its derivatives in research and potential commercial applications. Green chemistry principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Key areas for advancement include:

Mechanochemistry: This solvent-free or solvent-minimized approach can increase the selectivity of halogenation reactions and reduce environmental impact. colab.ws Mechanochemical methods are of growing interest for the synthesis of organohalogen compounds. colab.ws

Catalytic Methods: The use of catalysts, such as molybdenum compounds in oxidation reactions, can replace hazardous reagents like chromium compounds. beyondbenign.org For the synthesis of the chroman core, various catalytic methods, including those employing rhodium and ruthenium, have been developed for asymmetric synthesis. organic-chemistry.org

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability compared to traditional batch processes.

Use of Greener Solvents and Reagents: Replacing conventional solvents with more environmentally benign alternatives and utilizing greener reagents are central tenets of green chemistry that can be applied to the synthesis of halogenated chromans.

The adoption of these green and scalable synthetic strategies will be essential for the sustainable production of this compound and its analogues.

Synergistic Strategies Combining Experimental and Computational Medicinal Chemistry

The integration of computational and experimental approaches is a powerful strategy to accelerate the discovery and optimization of novel therapeutic agents based on the this compound scaffold. This synergy allows for a more rational and efficient drug design process. rsc.org

Key aspects of this synergistic approach include:

Virtual Screening and Molecular Docking: Computational methods can be used to screen large libraries of virtual compounds against specific biological targets to identify promising candidates for synthesis and experimental testing. Molecular docking can predict the binding modes of this compound analogues within the active site of a target protein.

Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: These computational tools can provide insights into the electronic properties, conformational preferences, and dynamic behavior of the molecule, helping to rationalize experimental findings and guide further design efforts.

ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, allowing for the early identification and mitigation of potential liabilities.

By combining the predictive power of computational chemistry with the empirical validation of experimental studies, researchers can streamline the development of new this compound-based therapeutic agents. weizmann.ac.ilmdpi.com

Q & A

Basic: What synthetic strategies are recommended for 6-Bromo-8-fluorochroman, and how can reaction conditions be optimized for yield?

Methodological Answer:
Synthesis of this compound typically involves halogenation and cyclization steps. Key considerations include:

  • Electrophilic Aromatic Substitution (EAS): Use bromine or fluorinating agents (e.g., Selectfluor®) under controlled temperatures to minimize side reactions.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility and stabilize intermediates.
  • Catalysis: Lewis acids (e.g., AlCl₃) can improve regioselectivity during bromination .
  • Purification: Column chromatography with silica gel (hexane/EtOAc gradients) is effective. Monitor purity via HPLC (>95% threshold recommended) .

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for fluorine-bromine interactions).
  • Mass Spectrometry (GC-MS/LC-MS): Validate molecular weight and detect trace impurities.
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., C-F stretching at 1100–1200 cm⁻¹).
  • Melting Point Analysis: Compare with literature values (e.g., derivatives like 4-Bromo-2-fluorocinnamic acid melt at 219–223°C) .

Advanced: How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound derivatives?

Methodological Answer:

  • Cross-Validation: Compare data with authentic samples or computational predictions (DFT-based NMR chemical shift calculations).
  • Parameter Standardization: Ensure consistent solvent, temperature, and instrument calibration across studies.
  • Triangulation: Integrate multiple techniques (e.g., X-ray crystallography for unambiguous structural confirmation) .
  • Literature Review: Critically evaluate sources for methodological rigor (e.g., purity thresholds, experimental conditions) .

Advanced: What frameworks guide the design of mechanistic studies on bromination/fluorination regioselectivity in chroman derivatives?

Methodological Answer:

  • Hypothesis Testing: Use the PICO framework (Population: chroman derivatives; Intervention: bromination/fluorination; Comparison: substituent effects; Outcome: regioselectivity).
  • FINER Criteria: Ensure studies are Feasible (e.g., accessible reagents), Novel (e.g., unexplored substitution patterns), and Relevant (e.g., drug discovery applications).
  • Isotopic Labeling: Track reaction pathways using ¹⁸O or deuterated analogs.
  • Computational Modeling: Combine DFT calculations with kinetic experiments to map energy barriers .

Basic: What protocols ensure stable storage and handling of this compound during experiments?

Methodological Answer:

  • Temperature Control: Store at 0–6°C in amber vials to prevent photodegradation.
  • Moisture Avoidance: Use desiccants (e.g., silica gel) in storage containers.
  • Inert Atmosphere: Conduct reactions under nitrogen/argon for air-sensitive intermediates.
  • Waste Management: Segregate halogenated waste for specialized disposal to comply with environmental regulations .

Advanced: How can computational chemistry complement experimental data to predict this compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Simulate reaction pathways (e.g., Fukui indices for electrophilic attack sites).
  • Molecular Dynamics (MD): Model solvent effects on reaction kinetics.
  • Validation: Cross-check computational predictions with experimental results (e.g., Hammett plots for substituent effects).
  • Data Integration: Use software (e.g., Gaussian, ORCA) to correlate spectral data with electronic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.